CE-245677

Vue d'ensemble

Description

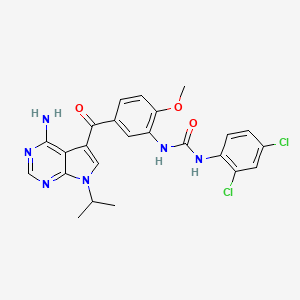

CE-245677 est un inhibiteur réversible puissant des kinases Tie2 et TrkA/B. Il a une formule moléculaire de C24H22Cl2N6O3 et un poids moléculaire de 513,38 g/mol . Ce composé est connu pour sa grande sélectivité et sa puissance, ce qui en fait un outil précieux en recherche scientifique, en particulier dans les domaines de l’oncologie et des maladies cardiovasculaires .

Méthodes De Préparation

La synthèse du CE-245677 implique l’utilisation d’un modèle de (4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)(phényl)méthanone comme échafaudage pour l’inhibition de Tie2 . La voie de synthèse comprend les étapes suivantes :

Formation du noyau pyrrolopyrimidine : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le noyau pyrrolopyrimidine.

Substitution sur le noyau phényle : De petits substituants tels que des groupes alkyle, halo ou éther sont introduits pour améliorer la puissance de Tie2 et améliorer les propriétés pharmacocinétiques.

Introduction de la queue N7 : La queue N7 est remplacée par un petit groupe moins lipophyle pour améliorer la stabilité métabolique.

Analyse Des Réactions Chimiques

CE-245677 subit plusieurs types de réactions chimiques :

Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène. Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène. Les réactifs courants comprennent les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

CE-245677 a plusieurs applications en recherche scientifique :

Mécanisme D'action

CE-245677 exerce ses effets en inhibant les kinases Tie2 et TrkA/B. Ces kinases sont impliquées dans le développement et la fonction des tissus endothéliaux et la signalisation neuronale . En inhibant ces kinases, this compound perturbe l’angiogenèse et la croissance tumorale, ainsi que les voies de signalisation neuronale .

Comparaison Avec Des Composés Similaires

CE-245677 est unique en raison de sa grande sélectivité et de sa puissance contre les kinases Tie2 et TrkA/B. Des composés similaires comprennent :

PF-371,989 : Un autre inhibiteur double Tie2/Trk avec des propriétés similaires.

CE-355774 : Un composé ayant des effets inhibiteurs similaires sur les kinases Tie2 et TrkA/B.

Ces composés partagent des mécanismes d’action similaires, mais peuvent différer par leurs propriétés pharmacocinétiques et leurs profils de sélectivité.

Activité Biologique

CE-245677 is a small-molecule inhibitor that targets tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and Tie2 kinase. Initially developed by Pfizer, it has been investigated for its potential therapeutic applications in cancer treatment and chronic pain management. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy in preclinical studies, clinical trial outcomes, and safety profile.

This compound functions as a pan-Trk/Tie2 kinase inhibitor , which means it inhibits multiple receptor tyrosine kinases involved in various signaling pathways critical for cell proliferation, differentiation, and survival. The compound's action on Trk receptors is particularly significant as these receptors are activated by neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), playing essential roles in neuronal survival and function .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent efficacy in models of pain and cancer. The compound has shown significant analgesic effects in various pain models, suggesting its potential as a treatment for chronic pain conditions. Notably, it has been effective in reducing tumor growth in xenograft models, indicating its anti-cancer properties .

Table 1: Summary of Preclinical Efficacy Studies

Clinical Trials and Safety Profile

This compound entered Phase I clinical trials aimed at assessing its safety and tolerability. However, these trials were halted due to the emergence of central nervous system (CNS) side effects, including cognitive deficits, personality changes, and sleep disturbances. These adverse effects were associated with high levels of Trk receptor occupancy in the CNS but resolved upon discontinuation of the drug .

Table 2: Clinical Trial Outcomes

| Phase | Trial Type | Key Findings | Status |

|---|---|---|---|

| Phase I | Multiple Dose | CNS side effects led to trial suspension | Suspended |

| Phase I | Safety Assessment | Cognitive deficits reported | Suspended |

Structural Insights

The design of this compound incorporates specific structural features that enhance its selectivity for Trk receptors while minimizing off-target effects. The compound's selectivity profile was determined through a series of biochemical assays that demonstrated significant inhibition of TrkA while maintaining low activity against other kinases .

Table 3: Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM |

|---|---|

| TrkA | >50% |

| TrkB | <10% |

| TrkC | <10% |

| Other Kinases | Variable |

Case Studies

Case Study 1: Chronic Pain Management

In a preclinical model involving neuropathic pain, this compound significantly reduced pain responses compared to controls. This study highlighted the compound's potential as a novel analgesic agent targeting peripheral Trk receptors without crossing the blood-brain barrier at therapeutic doses .

Case Study 2: Oncology Applications

In human tumor xenograft studies, this compound demonstrated marked efficacy against several cancer types, including colon carcinoma and melanoma. The compound inhibited tumor growth through mechanisms involving angiogenesis modulation via Tie2 inhibition .

Propriétés

IUPAC Name |

1-[5-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl]-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2N6O3/c1-12(2)32-10-15(20-22(27)28-11-29-23(20)32)21(33)13-4-7-19(35-3)18(8-13)31-24(34)30-17-6-5-14(25)9-16(17)26/h4-12H,1-3H3,(H2,27,28,29)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRSIORGUNNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(N=CN=C21)N)C(=O)C3=CC(=C(C=C3)OC)NC(=O)NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717899-97-3 | |

| Record name | CE-245677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717899973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CE-245677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH17J9LHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.